N-Methyl-L-prolinol
Overview
Description
N-Methyl-L-prolinol is an organic compound with the molecular formula C6H13NO. It is a chiral amino alcohol derived from proline, a naturally occurring amino acid. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-prolinol can be synthesized from L-proline through a series of chemical reactions. One common method involves the conversion of L-proline to its corresponding oxazolidinone derivative, followed by methylation and subsequent reduction to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-prolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .
Scientific Research Applications
N-Methyl-L-prolinol has a wide range of applications in scientific research:
Mechanism of Action
N-Methyl-L-prolinol exerts its effects through its role as a chiral ligand and catalyst. It facilitates various chemical reactions by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired chemical transformations .
Comparison with Similar Compounds
L-Proline: A naturally occurring amino acid with similar structural features.
L-Prolinol: A related amino alcohol with similar chemical properties.
N-Methyl-D-prolinol: The enantiomer of N-Methyl-L-prolinol, with opposite stereochemistry
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral ligand and catalyst makes it valuable in the production of enantiomerically pure compounds, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295001 | |
Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34381-71-0 | |
Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-methylpyrrolidine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methyl-L-prolinol in the synthesis of surfactants, and how does the resulting surfactant structure influence its properties?
A: this compound serves as a chiral starting material in the synthesis of (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium bromides (L-CnPB) surfactants. [] Researchers synthesized these surfactants by reacting this compound with various long-chain alkyl bromides. [] The incorporation of the this compound moiety introduces chirality into the surfactant structure. This chirality significantly impacts the surfactant's aggregation behavior, critical micelle concentration (CMC), and surface tension compared to non-chiral counterparts like CnTAB and CnMP. []
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